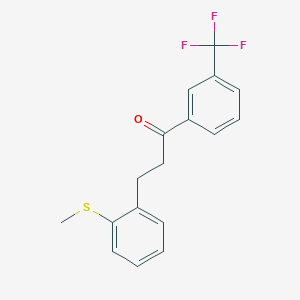

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone

Description

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone (CAS: 898780-25-1) is a specialized organic compound with the molecular formula C₁₇H₁₃F₃OS. Its structure features a propiophenone backbone substituted with a thiomethyl (-SCH₃) group at the ortho position (2-position) of one phenyl ring and a trifluoromethyl (-CF₃) group at the meta position (3'-position) of the adjacent phenyl ring. This compound is of interest in pharmaceutical research, particularly as a synthetic intermediate for drug discovery, due to the electron-withdrawing properties of the -CF₃ group and the sulfur-based reactivity of the thiomethyl moiety .

Properties

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWJXSTBORTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644337 | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-25-1 | |

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzene and 3’-trifluoromethylpropiophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or copper.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of 3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model substrate in reaction mechanism studies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Findings :

- Ortho vs. Para Thiomethyl Substitution: The 2-thiomethyl group (ortho) introduces steric hindrance and electronic effects distinct from the 4-thiomethyl (para) isomers. For example, in coordination chemistry, ortho-substituted thiomethyl groups (e.g., in N-(2-thiomethylphenyl)-camphoriminoquinone) enable N,S coordination with transition metals like ruthenium, influencing redox behavior and ligand stability .

- Trifluoromethyl Position : The 3'-trifluoromethyl group (meta) balances electronic effects and steric bulk, whereas 4'-substituted analogs (para) may exhibit enhanced symmetry and crystallinity.

Physicochemical and Reactivity Differences

Thiomethyl vs. Methoxy Analogs

A structurally related compound, 3-(2-methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898770-30-4), replaces the thiomethyl group with a methoxy (-OCH₃) substituent. This difference impacts applications:

Commercial Availability and Pricing

Table 2: Commercial Status of Select Analogs

| Compound (CAS) | Commercial Status | Price (1g) | Key Suppliers |

|---|---|---|---|

| 898781-55-0 (4-Thiomethyl, 3'-CF₃) | Mass-produced | $467–$1,006 | Rieke Metals, Crysdot |

| 898780-25-1 (2-Thiomethyl, 3'-CF₃) | Limited availability | N/A | Pharmint (specialized) |

| 898770-30-4 (2-Methoxy, 3'-CF₃) | Discontinued | N/A | CymitQuimica |

- The 4-thiomethylphenyl-3'-CF₃ isomer (CAS: 898781-55-0) is commercially mass-produced, with pricing scaling inversely with order size (e.g., $467/g for 1g vs. $1750/5g) .

- The target compound (2-thiomethylphenyl-3'-CF₃ ) is niche, with Pharmint offering it for pharmaceutical research under custom-order terms .

Research and Application Insights

Coordination Chemistry

Studies on ruthenium complexes with ortho-thiomethyl ligands (e.g., [Ru(acac)₂(tciq)]) demonstrate that the N,S coordination mode stabilizes Ru(III) oxidation states, enabling reversible redox transitions. This property is critical for catalytic and materials science applications .

Pharmaceutical Relevance

- Kinase inhibition : Trifluoromethyl groups enhance binding affinity in enzyme-active sites.

- Prodrug development : Thiomethyl groups serve as metabolic lability points for controlled drug release.

Biological Activity

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a thiomethyl group and a trifluoromethyl group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone can be represented as follows:

This structure features a phenyl ring substituted with a thiomethyl group and a trifluoromethyl group, which are known to impact the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The thiomethyl group may participate in nucleophilic attacks, influencing enzyme interactions and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

Biological Activity Studies

Research on the biological activity of 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone includes various in vitro and in vivo studies. These studies have focused on its cytotoxicity, antimicrobial properties, and potential therapeutic effects.

Cytotoxicity

In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, tests conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that the compound induced apoptosis, leading to cell death at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of propiophenones, including 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone. The results indicated that modifications to the thiomethyl and trifluoromethyl groups significantly affected cytotoxicity and selectivity towards cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research article focused on evaluating the antimicrobial efficacy of this compound against clinically isolated strains. The study concluded that the compound's unique structure contributed to its effectiveness against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.